Propantheline-d3 (iodide)
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Overview
Description
Propantheline-d3 (iodide) is a deuterium-labeled version of Propantheline iodide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs . Propantheline-d3 (iodide) is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
The synthesis of Propantheline-d3 (iodide) involves the incorporation of deuterium into the Propantheline iodide molecule. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Propantheline iodide molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Iodination: The addition of iodide to the deuterated Propantheline molecule.
Industrial production methods for Propantheline-d3 (iodide) are similar to those used for other deuterium-labeled compounds. These methods involve large-scale deuteration and iodination processes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Propantheline-d3 (iodide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Propantheline-d3 (iodide) into its reduced forms.
Substitution: The iodide ion in Propantheline-d3 (iodide) can be substituted with other anions or functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propantheline-d3 (iodide) has several scientific research applications, including:
Pharmacokinetic Studies: The compound is used as a tracer to study the pharmacokinetics of Propantheline iodide.
Metabolic Studies: Researchers use Propantheline-d3 (iodide) to investigate the metabolic pathways and biotransformation of Propantheline iodide in the body.
Drug Development: The compound is employed in the development of new drugs, particularly in studies related to drug absorption, distribution, metabolism, and excretion.
Analytical Chemistry: Propantheline-d3 (iodide) serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Propantheline iodide.
Mechanism of Action
Propantheline-d3 (iodide) exerts its effects through a dual mechanism:
Anticholinergic Effect: The compound acts as an antagonist at the acetylcholine-receptor sites, blocking the action of acetylcholine.
Musculotropic Effect: Propantheline-d3 (iodide) has a direct relaxing effect on smooth muscles, which helps alleviate spasms and cramps in the gastrointestinal tract.
The molecular targets involved in these mechanisms include muscarinic acetylcholine receptors and smooth muscle cells .
Comparison with Similar Compounds
Propantheline-d3 (iodide) is similar to other deuterium-labeled compounds, such as:
Methantheline-d3 (iodide): Another deuterium-labeled antimuscarinic agent with similar pharmacological properties.
Oxybutynin-d3 (iodide): A deuterium-labeled version of Oxybutynin, used for similar research applications.
Compared to these compounds, Propantheline-d3 (iodide) has unique properties due to its specific chemical structure and deuterium labeling. This makes it particularly useful in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C23H30INO3 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |
InChI Key |
MXBWKMYNRVKRPQ-OWKBQAHQSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[I-] |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |
Origin of Product |
United States |
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